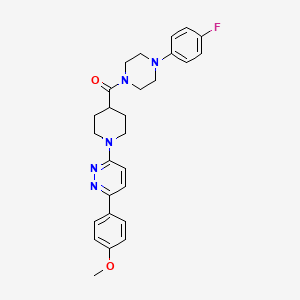

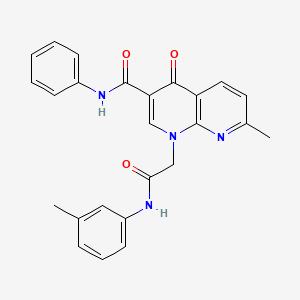

![molecular formula C20H17FN2O5S B2481462 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-28-0](/img/structure/B2481462.png)

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals that have been synthesized and characterized for various properties, including molecular structure, chemical reactions, and both physical and chemical properties. While the exact compound is not directly referenced in available literature, related compounds and their analyses provide insight into potential characteristics and behaviors.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including esterification, acylation, and cyclization processes. For example, compounds with related structures have been synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials, showing high activity in preliminary bioassays against certain plants at specific concentrations (Jiang et al., 2010).

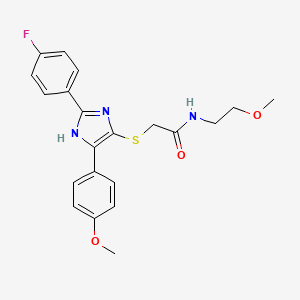

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray crystallography, revealing intricate details about the conformation and interactions within the molecules. For instance, certain acetamides have shown a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving related compounds include cyclization, acylation, and interactions leading to the formation of complexes stabilized by intermolecular hydrogen bonds. These complexes have shown stability at high temperatures, indicating robustness of the molecular interactions (Erkin et al., 2017).

Physical Properties Analysis

The physical properties, including stability and melting points, have been characterized for compounds with similar structures. The stability of these compounds at high temperatures and their specific melting points provide insight into their resilience and potential applications.

Chemical Properties Analysis

Chemical properties, including reactivity and potential as antioxidants, have been explored for related compounds. Some have been found to be effective phenolic chain-breaking antioxidants, exhibiting significant reactivity towards chain-carrying peroxyl radicals in organic solutions (Wijtmans et al., 2004).

Scientific Research Applications

Fluorescent Probe Development

Research into fluoroionophores, which are fluorescent probes, has shown that derivatives similar in structure to the given compound can specifically chelate metal cations like Zn+2, indicating potential applications in cellular metal staining using fluorescence methods. These compounds are designed to identify specific metals in complex environments, highlighting their utility in bioanalytical chemistry and environmental monitoring (Hong et al., 2012).

Synthesis Methodologies

The compound's framework has been utilized in synthesizing novel chemical structures, such as pyrazole and pyrimidine derivatives, through various synthetic routes. These methods include microwave irradiative cyclocondensation, highlighting the compound's role in facilitating the development of new synthetic strategies for creating heterocyclic compounds with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).

Biological Activities

The core structure of the given compound has been modified to produce derivatives with significant biological activities. Synthesized compounds have shown high herbicidal activity against monocotyledonous plants, indicating their potential as agricultural chemicals. Such research underscores the compound's role in the development of new herbicides with specific action modes (Jiang et al., 2010).

Moreover, derivatives of this compound have been explored for their antibacterial properties, with some showing high activities against specific bacterial strains. This highlights the compound's utility in medicinal chemistry, particularly in the design and discovery of new antibacterial agents (Azab et al., 2013).

properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O5S/c1-12-7-13(2)23-20(22-12)29-11-16-8-17(24)18(9-26-16)28-19(25)10-27-15-5-3-14(21)4-6-15/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHARUNNCLMKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)

![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)